2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol
Overview
Description
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol is an organic compound with the molecular formula C8H6F4O. This compound is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol typically involves the reaction of 4-fluorobenzaldehyde with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products Formed:
Oxidation: Formation of 2,2,2-trifluoro-1-(4-fluorophenyl)acetone.
Reduction: Formation of 2,2,2-trifluoro-1-(4-fluorophenyl)ethane.
Substitution: Formation of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl halides.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: Similar in structure but lacks the fluorophenyl group.
4-Fluorophenylethanol: Contains the fluorophenyl group but lacks the trifluoromethyl group.
2,2,2-Trifluoro-1-phenylethanol: Similar structure but without the fluorine atom on the phenyl ring.
Uniqueness: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-fluorophenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHSIMDNYIOMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456897 | |
Record name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17556-41-1 | |
Record name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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